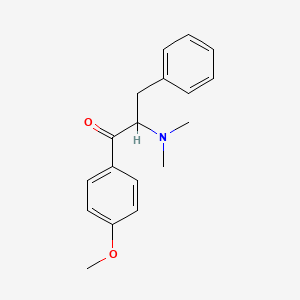
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide
説明
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the acetanilide class of compounds and is commonly used as a model compound in the study of drug metabolism and toxicity.
科学的研究の応用
Catalytic Hydrogenation for Synthesis
Catalytic hydrogenation processes have been developed for the efficient and green synthesis of related acetamide derivatives. For instance, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes production, has been improved by using novel catalysts with high activity, selectivity, and stability, showcasing the potential for environmentally friendly manufacturing processes (Zhang Qun-feng, 2008).
Chemical Characterization and Density Functional Theory
Research on N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and its nitrobenzamide counterparts, involves comprehensive characterization using FTIR, NMR techniques, and density functional theory (DFT) calculations. These studies provide insight into the compounds' structural and electronic properties, facilitating their application in various fields (Al‐Sehemi et al., 2017).
Photocatalytic Degradation Studies
The photocatalytic degradation of organic pollutants, such as acetaminophen (N-(4-hydroxyphenyl)acetamide), using TiO2 nanoparticles, highlights the potential of related acetamide compounds in environmental remediation. These studies explore the mechanisms and kinetics of photocatalytic reactions under various conditions, including UV and sunlight irradiation, offering pathways to mitigate water pollution (Jallouli et al., 2017).
Luminescence with Aryl-Substituted Derivatives
Research on the luminescence properties of lanthanide-ion complexes with aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores demonstrates the potential for developing novel optical materials. These studies explore the effects of electronic delocalization on absorption properties, providing valuable insights for applications in sensing and imaging (Andrews et al., 2009).
Chemoselective Synthesis Processes
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, illustrates the application of biocatalysts in achieving specific chemical transformations. This research optimizes process conditions and explores mechanisms and kinetics, contributing to the field of green chemistry (Magadum & Yadav, 2018).
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-8-7-13(18(20)21)10-15(14)22-2/h3-8,10H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARQVMQDJOISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4059113.png)
![4-bromophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4059118.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-1-methylpiperidin-4-amine](/img/structure/B4059125.png)
![2-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B4059131.png)

![4-[(2,6-dichlorophenyl)sulfonyl]morpholine](/img/structure/B4059141.png)
methanone](/img/structure/B4059149.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{[(6-fluoro-4H-1,3-benzodioxin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4059157.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B4059161.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-N-methyl-benzenesulfonamide](/img/structure/B4059163.png)
![N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059167.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4059198.png)
![2-(4-propoxyphenyl)-5-(3-pyridinylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059204.png)